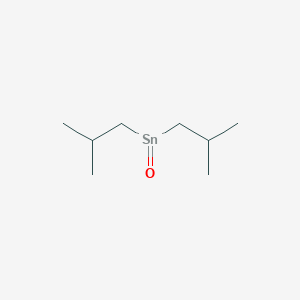
Diisobutyltin oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyltin oxide is a useful research compound. Its molecular formula is C8H18OSn and its molecular weight is 248.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications
Diisobutyltin oxide is primarily recognized for its catalytic properties, which are exploited in several chemical reactions:
- Esterification and Transesterification : DBTO is widely used as a catalyst in esterification reactions, which are essential for producing esters from acids and alcohols. It also facilitates transesterification, a critical process in biodiesel production and the synthesis of polyesters .
- Curing Agent : In the production of polyurethanes and silicones, DBTO serves as a curing catalyst. It plays a significant role in crosslinking reactions that enhance the mechanical properties of these materials .
- Paints and Coatings : DBTO is utilized in the formulation of paints and coatings, particularly for cathodic electrodeposition. It acts as a standard catalyst for crosslinking, contributing to the durability and corrosion resistance of coated surfaces .
Stabilization Properties
DBTO is also employed as a stabilizer in various applications:
- Thermal Stabilization : In the production of polyvinyl chloride (PVC), DBTO functions as a heat stabilizer. It improves the thermal stability and hydrolytic resistance of PVC products, making them suitable for a wide range of applications including construction materials and automotive components .
- Protection Against Degradation : By incorporating DBTO into formulations, manufacturers can enhance the longevity and performance of materials exposed to harsh environmental conditions. This property is particularly valuable in outdoor applications such as sports equipment and automotive parts .
Intermediate for Organotin Compounds
DBTO serves as an essential intermediate in synthesizing other organotin compounds:
- Production of Dibutyltin Dilaurate : DBTO is used to produce dibutyltin dilaurate, which is another effective catalyst for curing reactions in polyurethanes and silicones .
- Synthesis of Other Organotin Derivatives : DBTO is involved in synthesizing various organotin derivatives that find applications across multiple industries, including pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Thermal Stabilization in PVC : Research indicates that formulations containing dibutyltin dilaurate (derived from DBTO) exhibit superior thermal stabilization properties compared to traditional stabilizers. This has led to improved performance in PVC products under heat exposure .
- Catalytic Efficiency : A comparative study on catalysts used for transesterification highlighted that DBTO demonstrated high activity levels, leading to increased yields in biodiesel production compared to other conventional catalysts .
Summary Table of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Catalysis | Esterification & Transesterification | High efficiency, improved yields |
| Coatings | Paints & Cathodic Electrocoating | Enhanced durability, corrosion resistance |
| Stabilization | PVC Thermal Stabilizer | Increased thermal stability |
| Intermediate Production | Synthesis of Organotin Compounds | Versatile applications across industries |
Analyse Des Réactions Chimiques
Regioselective Functionalization of Diols
DBTO directs O-alkylation, acylation, and sulfonation reactions in diols and polyols by forming cyclic tin intermediates. For example:
-
Tosylation : Selectively tosylates primary and exocyclic alcohols over hindered secondary alcohols .
-
Transesterification : Catalyzes ester exchange reactions in polymer synthesis (e.g., silicones, polyurethanes) .
Mechanistic Insight :
DBTO coordinates with diols to form a six-membered stannoxane ring, activating specific hydroxyl groups for nucleophilic attack .
Reactions with Carbodiimides and Chalcogens
DBTO reacts with carbodiimides and chalcogen sources to form tin-heteroatom complexes:
Computational Analysis :
Reactions with N₂O favor Sn–O–SiMe₃ formation (ΔG = −26.2 kcal/mol) over terminal Sn=O due to silyl migration .
Reactions with Acid Chlorides
DBTO-derived dioxastannoles react with acid chlorides to form functionalized products:
Mechanistic Note :
Methyl substituents on the dioxastannole ring promote decarbonylation via steric strain relief .
Thermal and Oxidative Stability
Propriétés
Numéro CAS |
61947-30-6 |
|---|---|
Formule moléculaire |
C8H18OSn |
Poids moléculaire |
248.94 g/mol |
Nom IUPAC |
bis(2-methylpropyl)-oxotin |
InChI |
InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*4H,1H2,2-3H3;; |
Clé InChI |
OLDLSRQAQAFQSU-UHFFFAOYSA-N |
SMILES |
CC(C)C[Sn](=O)CC(C)C |
SMILES canonique |
CC(C)C[Sn](=O)CC(C)C |
Key on ui other cas no. |
61947-30-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















